molecular formula C26H29N5O4 B2423735 N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide CAS No. 1251617-02-3

N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide

Cat. No.: B2423735
CAS No.: 1251617-02-3
M. Wt: 475.549
InChI Key:
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Description

N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying the reactivity of triazoloquinazoline derivatives.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for further biological evaluation.

    Medicine: The compound may have potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where triazoloquinazoline derivatives have shown promise.

    Industry: The compound may find applications in the development of new materials or as a chemical intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. 1,2,4-Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Safety and Hazards

While specific safety and hazard information for this compound isn’t available, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Preparation Methods

The synthesis of N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Introduction of the methoxybenzyl group: This step may involve a nucleophilic substitution reaction using a methoxybenzyl halide.

    Attachment of the cyclohexyl group: This can be done through an alkylation reaction using cyclohexyl bromide or a similar reagent.

    Formation of the propanamide moiety: This step may involve an amidation reaction using propanoyl chloride or a similar reagent.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions at the methoxy group or other susceptible sites, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions may target the carbonyl groups in the triazoloquinazoline core, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or cyclohexyl groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Comparison with Similar Compounds

N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the triazoloquinazoline core, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-cyclohexyl-3-[2-[(3-methoxyphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c1-35-20-11-7-8-18(16-20)17-30-26(34)31-22-13-6-5-12-21(22)24(33)29(25(31)28-30)15-14-23(32)27-19-9-3-2-4-10-19/h5-8,11-13,16,19H,2-4,9-10,14-15,17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPQRSGYUOVVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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